Bremazocine

Descripción

Historical Context of Benzomorphan (B1203429) Opioids and Bremazocine Discovery

This compound belongs to the benzomorphan class of opioids wikipedia.orgpainphysicianjournal.com. Benzomorphans are synthetic compounds structurally related to morphine but with a simpler chemical skeleton painphysicianjournal.commdpi.com. Research into benzomorphan analogs, including this compound, was driven by the goal of developing opioid drugs with greater selectivity for specific opioid receptor subtypes and potentially reduced side effects compared to traditional mu-opioid agonists like morphine nih.govresearchgate.netnih.gov.

The discovery and study of benzomorphans contributed to the understanding that opioid effects are mediated by multiple receptor types wikipedia.org. Early pharmacological studies in the mid-1960s suggested the existence of specific receptor sites for opioids, and binding studies using radiolabeled opiates in the 1970s helped identify these receptors wikipedia.org. This compound emerged during this period of intense investigation into opioid receptor diversity and ligand interactions.

This compound as a Prototypical κ-Opioid Receptor Agonist

This compound is recognized as a prototypical agonist of the κ-opioid receptor (KOR) mdpi.comnih.govresearchgate.netnih.gov. KORs are one of the major subtypes of opioid receptors, alongside mu (μ) and delta (δ) receptors painphysicianjournal.comcapes.gov.brnih.gov. The identification of selective ligands for these subtypes, such as this compound for the KOR, was crucial for characterizing their distinct roles in mediating opioid effects.

Studies have demonstrated this compound's high affinity binding to KORs nih.govacs.org. It has been used in binding assays to characterize KORs in various tissues and cell lines nih.govrutgers.edu. For instance, studies using [³H]this compound have shown high-affinity binding to opioid receptors in cultured embryonic rat brain neurons, specifically identifying mu and kappa sites nih.gov.

This compound's activity at the KOR is associated with potent analgesic effects nih.govresearchgate.netnih.gov. In animal models, it has been shown to be significantly more potent than morphine in analgesic tests like the hot plate and tail flick assays nih.govresearchgate.netnih.gov. Beyond analgesia, this compound also exhibits other pharmacological properties linked to KOR activation, including diuretic effects nih.govresearchgate.netnih.gov. The diuretic effect is primarily mediated by the central nervous system nih.govresearchgate.netnih.gov.

Evolution of Research Perspectives on this compound's Pharmacological Profile

Initial research on this compound focused on its potent analgesic and diuretic properties, primarily attributed to its KOR agonist activity nih.govresearchgate.netnih.gov. However, as research progressed, a more nuanced understanding of its pharmacological profile emerged.

While considered a prototypical KOR agonist, this compound is not strictly selective and can interact with other opioid receptor subtypes, albeit with varying affinities and efficacies researchgate.netcapes.gov.br. Some studies have characterized this compound as a mixed agonist/antagonist, displaying different degrees of intrinsic activity at mu, delta, and kappa receptors capes.gov.brcapes.gov.br. For example, chronic administration of this compound in rats has been shown to cause down-regulation of kappa binding sites while simultaneously increasing mu binding sites, suggesting different activities at these receptors in vivo capes.gov.br.

Research has also explored the binding characteristics of this compound in different receptor states. Studies using [³H]this compound have indicated that it binds with similar affinities to both the guanine (B1146940) nucleotide-binding protein (G-protein)-coupled and uncoupled forms of mu, delta, and kappa receptors, making it a useful tool for measuring the total pool of these receptor states nih.gov.

Furthermore, investigations have delved into the intracellular signaling pathways activated by this compound. For instance, studies in isolated iris-ciliary bodies have shown that this compound-induced kappa-opioid receptor activation is linked to inositol (B14025) phosphate (B84403) production karger.com.

Despite its potent analgesic effects and lack of significant respiratory depression or physical dependence liability in animal models, the clinical utility of this compound has been limited by psychotomimetic effects, such as dysphoria nih.govresearchgate.netnih.gov. This aspect has influenced the evolution of research, shifting the focus towards developing KOR agonists with improved therapeutic windows and reduced central nervous system side effects mdpi.comresearchgate.net. However, research into this compound and similar KOR agonists continues, exploring potential applications beyond pain relief, such as in the therapy of alcohol and drug addiction, and for conditions like glaucoma and cardiovascular disease, based on findings in animal models nih.govresearchgate.netnih.gov.

Data Tables

| Compound Name | Opioid Receptor Interaction | Analgesic Potency (vs. Morphine) | Other Notable Effects |

| This compound | κ-opioid receptor agonist, mixed agonist/antagonist at others capes.gov.brcapes.gov.br | 3-4 times more potent nih.govresearchgate.netnih.gov | Diuresis nih.govresearchgate.netnih.gov |

| Morphine | μ-opioid receptor agonist painphysicianjournal.com | 1x (reference) | |

| Ethylketocyclazocine | κ-opioid receptor agonist acs.org | ||

| Pentazocine | Mixed κ agonist and μ antagonist researchgate.net | Dysphoria painphysicianjournal.com | |

| Nalorphine | Partial kappa agonist/antagonist acs.orgcapes.gov.br |

Note: This table provides a simplified overview based on the provided text snippets. The exact pharmacological profile can vary depending on the specific study and conditions.

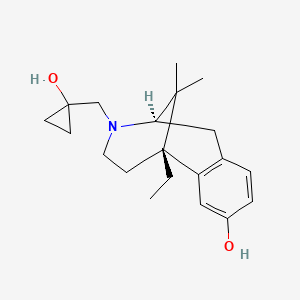

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

75684-07-0 |

|---|---|

Fórmula molecular |

C20H29NO2 |

Peso molecular |

315.4 g/mol |

Nombre IUPAC |

(1S,9R)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C20H29NO2/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3/t17-,20+/m1/s1 |

Clave InChI |

ZDXGFIXMPOUDFF-XLIONFOSSA-N |

SMILES isomérico |

CC[C@@]12CCN([C@@H](C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |

SMILES canónico |

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-(1-hydroxy-cyclopropylmethyl)-5-ethyl-9,9-dimethyl-2'-hydroxy-6,7-benzomorphan bremazocine bremazocine hydrochloride, (+-)-isomer bremazocine hydrochloride, (2R)-isomer bremazocine, (+-)-isomer bremazocine, (2S)-isome |

Origen del producto |

United States |

Advanced Pharmacological Characterization of Bremazocine

Opioid Receptor Binding Kinetics and Affinity

Studies investigating the binding kinetics and affinity of bremazocine have revealed its interactions with multiple opioid receptor subtypes.

High-Affinity Binding to κ-Opioid Receptors (KOR)

This compound exhibits high-affinity binding to the κ-opioid receptor. Research using tritiated this compound ([³H]this compound) has demonstrated significant binding to KOR sites in various tissue preparations, including rat brain and guinea-pig brain membranes nih.govnih.govnih.govcdnsciencepub.com. In the presence of ligands that block μ- and δ-opioid receptors, [³H]this compound selectively labels kappa sites nih.govjneurosci.org. For instance, in rat brain membranes, [³H]this compound labeled kappa sites selectively when μ- and δ-ligands were present at concentrations sufficient to saturate those sites nih.gov. Quantitative studies in cultured embryonic rat striatal neurons, with μ- and δ-receptor binding suppressed, showed [³H]this compound binding to a single class of sites with a dissociation constant (Kd) of 2 ± 1 nM and a maximum binding capacity (Bmax) of 40 ± 15 fmol/mg protein nih.gov. In rat cardiac sarcolemma, [³H]this compound demonstrated a binding capacity of 100 fmol/mg protein with a Kd of 3.4 nM nih.gov. In guinea-pig brain, saturation studies of [³H]this compound in the presence of unlabeled μ-, δ-, and κ₁-blockers revealed a homogeneous population of binding sites, likely corresponding to κ₂-sites, with a Kd of 2.51 nM and a binding capacity of 9.15 pmol/g wet tissue cdnsciencepub.com.

Nonselective Binding Profiles to µ- and δ-Opioid Receptors

While this compound shows high affinity for KOR, it is not strictly selective and also interacts with μ- and δ-opioid receptors, particularly in the absence of selective blocking ligands nih.govjneurosci.orgoup.comrutgers.edu. In the absence of μ- and δ-ligands, [³H]this compound has been shown to label all three opioid receptor subtypes nih.gov. Studies using [³H]this compound in epitope-tagged μ-opioid receptors expressed in HEK 293 cells demonstrated high-affinity binding with a Kd of 1.0 nM rutgers.edu. Displacement studies have shown that μ- and δ-selective ligands can inhibit [³H]this compound binding, indicating interaction with these sites nih.govrutgers.edu. For example, in rat cardiac sarcolemma, the δ-agonist [D-Ala²,D-Leu⁵]enkephalin (DADLE) displaced [³H]this compound binding at higher concentrations (10⁻⁵-10⁻⁶ M), although a μ-specific agonist, [D-Ala², MePhe⁴, Gly-(ol)⁵]enkephalin (DAGO), showed no inhibitory effect on [³H]this compound binding nih.gov.

Quantitative Analysis of Multiple Opioid Receptor Binding Sites

Quantitative analysis of this compound binding has provided insights into its interaction with multiple opioid receptor sites. [³H]this compound has been utilized to label opioid binding sites in various tissues, and its binding can be analyzed to determine the density and affinity of these sites nih.govnih.gov. In cultured striatal neurons, [³H]this compound binding under conditions suppressing μ- and δ-receptors allowed for the characterization of kappa sites nih.gov. Studies have shown that [³H]this compound can bind to twice as many naloxone-sensitive sites as other nonselective opioid agonists in membranes with varying ratios of opioid receptor types, suggesting it may bind to both G-protein-coupled and uncoupled states of μ, δ, and κ receptors nih.govpnas.orgnih.gov.

Radioligand Displacement Studies with this compound

Radioligand displacement studies are a key method for characterizing the binding profile of this compound. In these experiments, the ability of unlabeled this compound or other opioid ligands to displace the binding of a radiolabeled ligand (such as [³H]this compound or a radiolabeled selective ligand) is measured medchemexpress.comnih.govoup.comrutgers.edunih.govdtic.milnih.govresearchgate.netacs.org. Displacement of [³H]this compound by selective ligands for μ, δ, and κ receptors has been used to determine the presence and characteristics of these receptors in different tissues lsuhsc.edu. For instance, displacement of [³H]this compound by selective ligands in HL-1 myocyte cell membranes indicated the presence of only the δ-receptor in these cells, as only δ-selective ligands fully displaced the binding lsuhsc.edu. In rat brain membranes depleted of μ- and δ-opioid binding sites, oxycodone displaced [³H]this compound binding with relatively high affinity, suggesting interaction with κ₂ binding sites nih.govresearchgate.netdrugbank.com.

Here is a table summarizing some quantitative binding data for this compound:

| Tissue Source | Radioligand | Conditions | Kd (nM) | Bmax (fmol/mg protein or pmol/g tissue) | Reference |

| Cultured rat striatal neurons | [³H]this compound | μ- and δ-suppressed | 2 ± 1 | 40 ± 15 fmol/mg protein | nih.gov |

| Rat cardiac sarcolemma | [³H]this compound | - | 3.4 | 100 fmol/mg protein | nih.gov |

| Guinea-pig brain | [³H]this compound | μ-, δ-, κ₁-suppressed | 2.51 | 9.15 pmol/g wet tissue | cdnsciencepub.com |

| HEK 293 cells (epitope-tagged μ) | [³H]this compound | - | 1.0 | ~10 pmol/mg protein | rutgers.edu |

| Zebrafish brain membranes | [³H]-diprenorphine | Displacement by this compound | Ki = 8.3 | - | oup.com |

| Zebrafish brain membranes | [³H]-diprenorphine | Displacement by this compound (drKOR) | Ki = 1.43 | - | oup.com |

| Rat brain membranes (depleted) | [³H]this compound | κ₂-selective | High affinity | - | nih.govresearchgate.netdrugbank.com |

Functional Selectivity and Receptor Coupling Mechanisms

This compound exhibits functional selectivity, particularly as an agonist at κ-opioid receptors, and its interaction with receptors involves coupling to intracellular signaling pathways.

This compound's Agonistic Activity at κ-Opioid Receptors

This compound is characterized as a potent κ-opioid receptor agonist researchgate.netmedchemexpress.comnih.govncats.io. Its agonistic activity at KOR is responsible for some of its pharmacological effects. Studies have demonstrated that this compound activates KORs, leading to downstream signaling events wikipedia.org. In the guinea-pig myenteric plexus, this compound acts as an agonist at kappa-opioid receptors nih.govnih.gov. KOR activation by agonists like this compound is coupled to the G protein Gᵢ/G₀, which can lead to inhibition of adenylyl cyclase and modulation of ion channels, such as inward-rectifier potassium and N-type calcium ion channels wikipedia.orgumich.edu. Research has also indicated that KOR agonists can stimulate GTPase activity through coupling to G proteins umich.edu. While primarily a KOR agonist, this compound has also been reported to act as an antagonist at μ-opioid receptors in certain preparations, such as the guinea-pig myenteric plexus nih.govnih.gov. The functional selectivity of KOR agonists, including their coupling to G-protein pathways versus β-arrestin-dependent pathways, is an area of ongoing research to potentially develop therapeutics with reduced side effects mdpi.comnih.gov.

Antagonistic Activity at µ- and δ-Opioid Receptors

While this compound is recognized as a potent kappa (κ)-opioid receptor agonist, research has also demonstrated its antagonistic activity at mu (µ) and delta (δ)-opioid receptors. Studies in rat hippocampus slices showed that this compound effectively antagonized responses to both µ- and δ-selective agonists. nih.gov Notably, this compound was found to be considerably more potent in antagonizing responses mediated by the µ-selective agonist FK 33-824 compared to the δ-selective agonist DPDPE, suggesting differential interaction with these receptor subtypes. nih.gov This antagonistic effect at µ-opioid receptors has also been observed in studies investigating receptor regulation following chronic treatment. capes.gov.brnih.gov Chronic infusion of this compound in rats led to an increase in the capacity of µ binding sites, indicative of µ-receptor up-regulation, consistent with an antagonist effect at this receptor type. capes.gov.brnih.gov

In vitro functional assays further support this compound's antagonistic properties at µ and δ receptors. In studies examining the inhibition of neurotransmitter release in brain slices, this compound activated κ-opioid receptors to inhibit dopamine (B1211576) release from striatal slices. capes.gov.br However, its effects on µ- and δ-mediated inhibition of noradrenaline and acetylcholine (B1216132) release, respectively, suggest an antagonistic or lack of agonist activity at these sites in these specific paradigms. capes.gov.br

Investigation of G-Protein-Coupled and Uncoupled Receptor States

The interaction of ligands with different functional states of G-protein-coupled receptors (GPCRs), including opioid receptors, is a critical aspect of their pharmacology. Opioid receptors exist in both G-protein-coupled (high-affinity agonist binding) and uncoupled (lower-affinity agonist binding) states. pnas.orgnih.gov Studies utilizing radioligand binding techniques with [³H]this compound have provided insights into its interaction with these receptor states. pnas.orgnih.gov

[³H]this compound has been shown to bind to a greater number of naloxone-sensitive sites compared to other non-selective opioid agonists. pnas.orgnih.gov This observation, across different membrane types with varying opioid receptor ratios, suggests that this compound may bind with similar affinities to both the high- and low-affinity states of µ, δ, and κ receptors. pnas.orgnih.gov Evidence supporting this hypothesis comes from experiments where G-protein-uncoupling treatments had little or no effect on [³H]this compound binding, while the binding of other opioid agonists was significantly reduced. pnas.orgnih.gov This indicates that this compound can effectively label the total pool of both coupled and uncoupled opioid receptors. pnas.orgnih.gov This characteristic makes [³H]this compound a valuable tool for investigating the proportion of opioid receptors in different coupling states. pnas.orgnih.gov

Furthermore, studies examining the sensitivity of opioid receptors to inactivation by sulfhydryl reagents like N-ethylmaleimide (NEM) have also shed light on receptor states. nih.gov [³H]this compound binding sensitivity to NEM inactivation was similar regardless of whether the receptors were coupled or uncoupled from the G protein. nih.gov This contrasts with µ agonist binding, which was much more sensitive to NEM, particularly in the presence of sodium ions. nih.gov These findings further support the idea that this compound interacts differently with receptor states compared to agonists, potentially binding to a site or conformation less affected by the changes associated with G-protein coupling.

Biased Agonism and Downstream Signaling Pathways

Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway downstream of a receptor over another. nih.govfrontiersin.org For GPCRs like opioid receptors, this often involves differential signaling through G proteins versus β-arrestin pathways. nih.govfrontiersin.orgbinasss.sa.cr While much of the research on biased agonism has focused on µ-opioid receptors, the concept is also relevant to κ-opioid receptors. mdpi.comacs.org

This compound's complex pharmacological profile suggests the potential for biased agonism at κ-opioid receptors. Although not explicitly categorized as a highly biased agonist in all studies, its differential effects on various signaling cascades and functional outcomes point towards a degree of functional selectivity. For instance, studies investigating the effect of this compound on inositol (B14025) phosphate (B84403) (IP) formation in rabbit iris-ciliary bodies demonstrated that this compound augmented IP levels, an effect inhibited by a κ-opioid receptor antagonist. karger.com This indicates that this compound can activate signaling pathways linked to IP production via κ-opioid receptors. karger.com

The concept of biased agonism at κ-opioid receptors is particularly relevant to the separation of desired therapeutic effects (like analgesia) from undesirable side effects (like dysphoria and sedation). mdpi.comacs.org Research suggests that G-protein-mediated signaling downstream of κ-opioid receptors may be associated with antinociception, while β-arrestin-dependent signaling could mediate aversive effects. mdpi.comacs.org While specific data quantitatively defining this compound's bias factor across different pathways is not as widely reported as for some newer compounds, its mixed agonist/antagonist profile and varied functional effects imply that it may differentially engage downstream signaling depending on the specific receptor subtype and cellular context.

Subtype-Specific Receptor Interactions

Opioid receptors are classified into major types: µ, δ, and κ, with evidence suggesting the existence of subtypes within these classes, particularly for the κ-receptor. nih.govjneurosci.org this compound has been a key tool in the pharmacological characterization and differentiation of these subtypes due to its complex binding profile.

Evidence for κ1- and κ2-Opioid Receptor Agonism

This compound is widely recognized as a potent agonist at κ-opioid receptors. mdpi.comresearchgate.netnih.gov Early studies using radioligand binding with [³H]this compound in guinea pig brain provided evidence for the multiplicity of κ-opioid receptors. researchgate.net Based on differential sensitivity to various κ-selective compounds, at least two κ-receptor subtypes, κ1 and κ2, have been proposed. nih.gov

This compound is considered a prototypical agonist for the κ2 subtype. nih.gov Studies have shown that this compound mimics the inhibitory effect of dynorphin (B1627789) (an endogenous κ-receptor ligand) on NMDA receptor-mediated synaptic currents in guinea pig hippocampus, an effect blocked by naloxone (B1662785) but not by antagonists selective for κ1 or δ receptors. jneurosci.org These findings strongly suggest that this compound's effect in this system is mediated by the κ2 subtype of opioid receptor. jneurosci.org

Functional studies examining antinociception have also provided evidence for this compound acting via non-κ1 receptors, supporting its classification as a κ2 agonist. capes.gov.br While κ1 receptors are characterized by preferential binding of ligands like U69,593 and U50,488H, κ2 receptors are typically less sensitive to these compounds and have a lower affinity for the κ1-selective antagonist nor-binaltorphimine (nor-BNI). nih.gov this compound's pharmacological profile aligns with the characteristics attributed to κ2 receptor activation.

This compound's Interaction with Other Opioid Receptor Subtypes (e.g., δ1, δ2)

Beyond its primary activity at κ-receptors and antagonistic effects at µ and δ receptors, this compound's interactions with potential δ-opioid receptor subtypes (δ1 and δ2) have also been explored. While the classification of δ-receptor subtypes is less established than that of κ-subtypes, some studies have investigated differential ligand interactions.

Studies using chimeric and site-mutagenized receptors have shown that this compound displays high-affinity binding to both wild-type δ and µ opioid receptors. capes.gov.br This high-affinity binding of this compound was not affected by point mutations in the putative third extracellular loop of the delta receptor that abolished the binding of the δ-selective peptide DSLET. capes.gov.br This suggests that this compound's binding site on the δ receptor may overlap with, but is not identical to, the binding site for selective peptide agonists. capes.gov.br

Furthermore, while this compound is generally considered an antagonist at δ receptors in many functional assays nih.govcapes.gov.brnih.gov, its interaction with potential δ subtypes could be complex. Some research has explored the role of δ1 and δ2 subtypes in specific physiological effects, and while this compound is primarily linked to κ2 activity, its broader affinity profile means it can interact with other opioid receptor populations, albeit with potentially different efficacy. nih.govjacc.org For instance, in studies related to myocardial preconditioning, this compound was used as a κ-receptor blocker in experiments involving a δ-agonist, highlighting its ability to interact with δ-receptor mediated effects in certain contexts. jacc.org

Neurobiological Mechanisms of Bremazocine Action

Anatomical Distribution of Bremazocine Binding Sites in Neural Tissues

The distribution of this compound binding sites varies across different brain regions and species, reflecting the complex localization of opioid receptor subtypes. Studies using radiolabeled this compound, often in the presence of blockers for other opioid receptor types to isolate κ-binding, have provided detailed maps of its localization.

Regional Localization in Human Forebrain and Cortex

In the human forebrain, this compound binding sites, particularly κ sites labeled in the presence of µ and δ blockers, are discretely and differentially distributed. High densities of κ sites are found in the claustrum and amygdala. nih.gov In the cortex, κ sites are predominantly located in the deeper layers, specifically laminae V and VI. nih.gov In contrast, µ and δ sites show different laminar distributions in the cortex. nih.gov

Studies in the human striatum using selective κ opioid receptor autoradiography with [³H]this compound have revealed a strongly heterogeneous distribution. nih.gov Binding densities show a rostral-to-caudal decrease. nih.gov A dorsal-to-ventral differentiation is also observed, with higher binding values in the ventral striatum, particularly the nucleus accumbens, and lower values in the dorsal parts of the caudate nucleus and putamen. nih.gov Specific domains with extremely high [³H]this compound binding values have been identified along the ventral edge of the nucleus accumbens and putamen. nih.gov These findings suggest a potential association of κ receptor function with limbic-related processes in the ventral striatum. nih.gov

Kappa-2 (κ2) receptors, originally identified as high-affinity [³H]this compound binding sites in the presence of blockers for κ1, µ, and δ receptors, localize to mesocortical and subcortical limbic areas in the human brain. jneurosci.orgjneurosci.org These regions include the cingulate, entorhinal, insular, and orbitofrontal cortices, as well as the nucleus accumbens and amygdala. jneurosci.orgjneurosci.org

The table below summarizes the distribution of opioid receptor subtypes in human forebrain and cortex based on studies using selective ligands, including [³H]this compound for κ sites under specific conditions.

| Brain Region (Human) | µ Sites | δ Sites | κ Sites ([³H]this compound + Blockers) |

| Frontal Cortex | Laminae I, IV | Laminae I, II | Laminae V, VI |

| Caudate & Putamen | High densities | High densities | Lower densities (dorsal) |

| Claustrum | High densities | ||

| Amygdala | High densities | ||

| Nucleus Basalis | Enriched | Enriched | Enriched |

| Globus Pallidus | Moderate densities | ||

| Ventral Striatum | Higher densities (Nucleus Accumbens) nih.gov |

Distribution in Guinea Pig Spinal Cord and Brain

In the guinea pig brain, studies using [³H]this compound have indicated binding to both the U69,593-sensitive site (κ1) and another site, referred to as κ2 or εpsilon. jneurosci.orgphysiology.org This contrasts with the selective binding of [³H]U69,593 to the κ1 site in this species. jneurosci.org Autoradiographic studies in guinea pig hippocampus using [³H]this compound have shown binding in the molecular layer of the dentate gyrus and the stratum lucidum of the CA3 region, suggesting the presence of κ2 or εpsilon receptors in these areas. jneurosci.org

In the guinea pig spinal cord, [³H]this compound labels binding sites that include both κ1 (U69593-sensitive) and a significant proportion of additional sites, possibly κ2 (benzomorphan) sites, which are less recognized by [³H]U69593. nih.gov This suggests a differential distribution of κ1 and κ2 sites within the guinea pig spinal cord.

Localization in Specific Hindbrain Nuclei

Opioid peptides and receptors, including those that bind this compound, are found in hindbrain nuclei involved in vital autonomic functions such as baroregulation and sympathoadrenal activation. d-nb.info Microinjection studies in rats have examined the effects of this compound in hindbrain regions like the nucleus ambiguus (NA) and the nucleus tractus solitarius (NTS). jneurosci.org These studies suggest that multiple opioid receptors in the hindbrain have different, site-specific roles in hemodynamic and cardioregulatory functions. jneurosci.org

Hippocampal Binding and Effects

In the rat hippocampus, this compound has been shown to act as a potent antagonist of responses to both µ- and δ-selective agonists on evoked field potentials. nih.gov Interestingly, this compound itself was without effect on evoked responses at concentrations as high as 10 µM in this preparation. nih.gov This suggests that while this compound binds to opioid receptors in the hippocampus, its functional effect in this context can be antagonistic towards other opioid receptor subtypes.

In the guinea pig hippocampus, autoradiographic studies using [³H]this compound have revealed binding sites in the molecular layer of the dentate gyrus and the stratum lucidum of the CA3 region. jneurosci.org These sites are suggested to be κ2 or εpsilon receptors, as this region lacks significant [³H]U69,593 binding sites. jneurosci.org Electrophysiological studies in guinea pig CA3 pyramidal cells have shown that this compound inhibits NMDA-mediated synaptic currents, an effect mediated by κ2 opioid receptors. jneurosci.org This inhibitory effect was blocked by naloxone (B1662785) but not by κ1-selective or µ- and δ-selective antagonists, further supporting the involvement of κ2 receptors. jneurosci.org

Modulation of Neurotransmitter Systems

This compound's interaction with opioid receptors leads to the modulation of various neurotransmitter systems, contributing to its diverse pharmacological profile.

Influence on Dopaminergic Neurotransmission

The mesolimbic dopamine (B1211576) system plays a crucial role in reward processing and the effects of psychostimulant drugs. psu.edupnas.org Within this system, κ-opioid receptor agonists, including this compound, are known to suppress dopaminergic neurotransmission, in contrast to µ- and δ-agonists which stimulate it. psu.eduresearchgate.net Studies in freely moving rats have shown that this compound reduces dopamine release in the nucleus accumbens and the dorsal caudate nucleus. pnas.orgacs.org This reduction in dopamine release in the accumbens is associated with aversive properties and can lead to hypomotility. pnas.org

Kappa-agonists like this compound may act as functional antagonists of psychostimulants such as cocaine by modulating dopamine neurotransmission. psu.edu this compound has been shown to attenuate the psychomotor stimulant effects of amphetamine and cocaine in rats. nih.gov Furthermore, this compound prevented the development of amphetamine-induced long-term sensitization, although it did not affect cocaine-induced sensitization. nih.gov This effect of this compound on amphetamine sensitization may involve a non-κ-opioid receptor mechanism, possibly an agonist action at a subtype of δ-opioid receptors that inhibits dopamine D1 receptor-stimulated adenylate cyclase. nih.gov

In guinea pig striatum, this compound has been shown to inhibit basal adenylate cyclase activity. capes.gov.br This effect was restricted to the guinea pig striatum, an area known for its high density of κ-binding sites. capes.gov.br this compound was also found to antagonize the inhibitory effect of µ- and δ-selective agonists on striatal adenylate cyclase activity in rats. capes.gov.br

The table below summarizes some observed effects of this compound on dopaminergic neurotransmission:

| Effect on Dopaminergic System | Observation | Species/Context |

| Suppression of dopamine release | Reduces extracellular dopamine in nucleus accumbens and caudate nucleus. pnas.orgacs.org | Rats |

| Attenuation of psychomotor stimulation | Attenuates effects of amphetamine and cocaine. nih.gov | Rats |

| Prevention of sensitization | Prevents amphetamine-induced long-term sensitization. nih.gov | Rats |

| Inhibition of adenylate cyclase | Inhibits basal adenylate cyclase activity. capes.gov.br | Guinea pig striatum |

| Antagonism of other opioid effects | Antagonizes µ and δ agonist effects on striatal adenylate cyclase. capes.gov.br | Rats (striatum) |

Interaction with NMDA Receptor-Mediated Synaptic Currents

Research indicates that this compound can influence N-methyl-D-aspartate (NMDA) receptor-mediated synaptic currents. Studies in guinea pig hippocampal CA3 pyramidal cells have shown that this compound can inhibit NMDA receptor-mediated synaptic currents. jneurosci.orgpsu.edu This inhibitory effect is suggested to be mediated by the κ₂ subtype of opioid receptor. jneurosci.org

Interestingly, the endogenous opioid peptide dynorphin (B1627789), which is considered an endogenous ligand for kappa-opioid receptors, also exhibits dual effects on NMDA synaptic currents in this region, showing both increases and decreases depending on concentration. jneurosci.orgpsu.edu The inhibitory action of dynorphin was sensitive to naloxone and mimicked by this compound, but not by other kappa agonists like U69,593 or U50,466, further supporting the involvement of a κ₂ receptor subtype in this effect. jneurosci.org The increase in NMDA synaptic current produced by naloxone or antisera to dynorphin suggests that endogenous dynorphin may tonically inhibit NMDA receptor-mediated synaptic currents via κ₂ receptors. jneurosci.org

Some studies propose that dynorphin's interaction with NMDA receptors, particularly at the polyamine site, can also lead to excitatory effects and contribute to nociceptive states. psu.edu However, this compound's effect on NMDA currents appears to be primarily inhibitory through a distinct opioid receptor mechanism. jneurosci.orgpsu.edu

Effects on Endogenous Opioid Peptides (e.g., Dynorphin System)

This compound's actions are intimately linked with the endogenous opioid peptide systems, particularly the dynorphin system. Endogenous opioid peptides, including dynorphins, β-endorphins, endomorphins, and enkephalins, are derived from precursor proteins and activate specific opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). mdpi.comviamedica.plsigmaaldrich.com Prodynorphin is the precursor that gives rise to dynorphin A, dynorphin B (rimorphin), and α- and β-neoendorphin, which primarily bind to kappa-opioid receptors. viamedica.plsigmaaldrich.com

This compound is recognized as a kappa-opioid receptor agonist. mdpi.comsigmaaldrich.comwikipedia.org There is pharmacological evidence suggesting the existence of kappa-opioid receptor subtypes (κ₁, κ₂, κ₃), with this compound often characterized as a putative κ₂ agonist. viamedica.plnih.gov This interaction with kappa receptors is central to many of this compound's observed effects.

Studies have investigated the spinal involvement of endogenous opioid peptides like dynorphin A and Met-enkephalin in the antinociception induced by centrally administered this compound. nih.gov This suggests that this compound's effects can, in part, be mediated through the release or modulation of endogenous opioid peptides at the spinal level. nih.gov The colocalization of different opioid receptor subtypes and their complex associations with various opioid peptide systems in different brain regions highlight the intricate nature of opioid neurotransmission and how compounds like this compound can exert their effects by interacting with these endogenous systems. umich.edu

Electrophysiological Correlates of this compound Activity

Electrophysiological studies provide insights into how this compound affects neuronal activity and sensory processing.

Effects on Electrical Cortical Activity (EEG)

Studies examining the effects of this compound on electrical cortical activity, as measured by electroencephalography (EEG), have shown notable alterations. In conscious dogs, this compound administration resulted in a dose-related increase in power in the theta to delta band of the EEG. nih.govresearchgate.net These changes in EEG activity could be reversed by a kappa-specific antagonist, Mr 2266, but not by the classic opioid antagonist naloxone, suggesting that these EEG effects are mediated by kappa receptor sites distinct from those interacting with mu opioids. nih.govresearchgate.net

Other kappa-opioid agonists have also been shown to produce distinct alterations in awake EEG activity in rats, including dose-dependent frequency shifts in relative power distributions, such as decreased power in the 0-4 Hz band and concomitant increases in the 4-8 Hz range. psu.edu These findings collectively indicate that kappa-opioid receptor activation by compounds like this compound can significantly modulate cortical electrical activity.

Alterations in Somatosensory-Evoked Potentials

This compound has also been shown to alter somatosensory-evoked potentials (SSEPs). SSEPs are electrical signals generated by the nervous system in response to sensory stimuli and are used to assess the integrity of somatosensory pathways. scielo.brdramitshahneuro.com In studies conducted in conscious dogs, this compound administration was characterized by changes in SS-EVP, specifically a decrease in the amplitude of the P45 and P70 waves and an increase in the latency of the P100 peak. nih.govresearchgate.net Similar to the EEG findings, these changes in peak latency could be reversed by the kappa-specific antagonist Mr 2266, but not by naloxone, further supporting the role of kappa receptors in mediating these electrophysiological effects. nih.govresearchgate.net Alterations in SSEP amplitude and latency are indicative of changes in the conduction and processing of sensory information within the nervous system. dramitshahneuro.com

Data Table: Electrophysiological Effects of this compound in Conscious Dogs

| Electrophysiological Measure | Effect of this compound | Reversal by Mr 2266 | Reversal by Naloxone | Source |

| Electrical Cortical Activity (EEG) | Dose-related increase in theta to delta band power | Yes | No | nih.govresearchgate.net |

| Somatosensory-Evoked Potentials (SS-EVP) | Decrease in P45 and P70 wave amplitude, Increase in P100 peak latency | Yes | No | nih.govresearchgate.net |

Preclinical Efficacy and Therapeutic Potential of Bremazocine

Antinociceptive Efficacy and Mechanisms

Preclinical studies have demonstrated that bremazocine possesses potent antinociceptive effects. researchgate.netnih.govnih.gov Its analgesic action is primarily mediated through the activation of kappa-opioid receptors (KORs). researchgate.netnih.govnih.gov KORs are expressed in various regions of the nervous system involved in regulating nociception, including peripheral sensory neurons, the spinal cord, and supraspinal areas. researchgate.net Activation of KORs can lead to potent antinociceptive effects in models of acute, inflammatory, neuropathic, and cancer pain. mdpi.com

Comparative Potency to Morphine

This compound has been shown to be significantly more potent than morphine in preclinical models of analgesia. researchgate.netnih.govnih.gov Studies utilizing tests such as the hot plate and tail flick assays have indicated that this compound is three to four times more potent than morphine. researchgate.netnih.govnih.gov Some sources suggest an even higher potency, reporting it to be 200 times more active than morphine. wikipedia.org

| Compound | Relative Potency (vs. Morphine) | Assay Method(s) |

| This compound | 3-4 times | Hot plate, Tail flick |

| This compound | ~200 times | Not specified in source |

Spinal versus Supraspinal Sites of Analgesic Action

Research suggests that this compound may induce analgesia by interacting with different types of opioid receptors located at various levels of the central nervous system. nih.gov Studies comparing the effects of intracerebroventricular (i.c.v.) and subcutaneous (s.c.) administration, as well as interactions with antagonists like naloxone (B1662785), indicate the involvement of both spinal and supraspinal mechanisms in its analgesic effects. nih.gov For instance, intrathecal administration of antibodies to dynorphin (B1627789) A and Met-enkephalin attenuated antinociception induced by i.c.v. This compound in mice, suggesting spinal involvement of these endogenous opioid peptides. nih.gov

Tolerance Development to Analgesic Effects

Similar to morphine, repeated administration of this compound can lead to the development of tolerance to its analgesic effects in animal models. researchgate.netnih.govnih.gov Studies in mice have demonstrated that a 3-day treatment regimen with this compound can produce tolerance, evidenced by a significant rightward shift in the dose-response line for antinociception. nih.gov Interestingly, studies investigating cross-tolerance between this compound and other KOR agonists like U69,593 have suggested mechanistic differences in their antinociceptive effects, potentially indicating the involvement of different kappa-receptor subtypes. nih.gov

Modulation of Addiction-Related Behaviors

Beyond its analgesic properties, this compound has been explored for its potential to modulate behaviors associated with addiction, particularly concerning ethanol (B145695) and cocaine. researchgate.netnih.govnih.gov The kappa-opioid system is known to play a role in reward and motivation, and KOR agonists have shown promise in preclinical models of substance abuse. nih.govfrontiersin.org

Attenuation of Ethanol Self-Administration

Preclinical data suggests that this compound can decrease ethanol self-administration in animal models. researchgate.netnih.govnih.gov Studies in rhesus monkeys have shown that this compound dose-dependently reduced the intake of oral ethanol. saenonline.orgnih.govpsu.edu Similarly, research in rats has indicated that this compound can reduce unrestricted free-choice ethanol self-administration. nih.govscispace.com This effect appears to be selective, as this compound did not affect sucrose (B13894) intake in some studies. saenonline.org

Reduction of Cocaine Self-Administration and Stimulant Sensitization

This compound has also demonstrated the ability to reduce cocaine self-administration in preclinical settings. researchgate.netnih.govnih.gov Studies in rhesus monkeys have shown that this compound dose-dependently decreased the self-administration of smoked cocaine base. saenonline.orgnih.govpsu.edu This reduction in cocaine intake was observed across different doses and under varying reinforcement schedules. saenonline.orgpsu.edu KOR agonists, including this compound, have been shown to modulate cocaine-maintained behavior and can decrease dopamine (B1211576) levels in brain regions like the nucleus accumbens, which are implicated in reward pathways. mdpi.com Furthermore, activation of KORs has been shown to block the development of locomotor sensitization to cocaine in rats. mdpi.com

| Substance Self-Administered | Animal Model | Effect of this compound |

| Ethanol | Rhesus monkeys | Dose-dependent decrease |

| Ethanol | Rats | Reduction |

| Smoked Cocaine Base | Rhesus monkeys | Dose-dependent decrease |

Influence on Psychostimulant-Induced Locomotor Activity

Studies have investigated the effects of this compound on locomotor activity, particularly in the context of psychostimulant exposure. At lower, subanalgesic doses (0.075 and 0.15 mg/kg), this compound has been shown to time-dependently increase motor activity in nonhabituated mice. researchgate.net This stimulatory effect was not observed in habituated animals and was reduced by dopamine depletion. researchgate.net Interestingly, this stimulatory effect was not blocked by selective κ-opioid antagonists like nor-binaltorphimine and DIPPA but was completely eliminated by naloxone. researchgate.net

In contrast, higher, analgesic doses of κ-agonists, including this compound, have been reported to reduce rearing, motility, and locomotion in nonhabituated mice. researchgate.net These effects, along with the analgesic action of another κ-agonist, U50488H, were blocked by selective κ-opioid antagonists. researchgate.net

Further research examining the effects of this compound, U69593, and U50488H on locomotor activity induced by amphetamine and cocaine found that this compound and U69593 attenuated the psychomotor stimulant effects of both amphetamine and cocaine. nih.gov this compound also prevented the development of amphetamine-induced, but not cocaine-induced, long-term sensitization. nih.gov It is suggested that this compound's effect on amphetamine sensitization might occur through a non-κ-opioid receptor mechanism, potentially involving an agonist action at a subtype of delta-opioid receptors, acting as a functional dopamine D1 receptor antagonist. nih.gov

Central Nervous System-Mediated Physiological Effects

Diuretic Activity and Central Mediation

This compound is known to possess potent diuretic activity. researchgate.netnih.govnih.gov This effect has been demonstrated to be mediated primarily by the central nervous system. researchgate.netnih.govnih.govresearchgate.net Intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) administration of this compound produced a dose-dependent diuretic response and increased glomerular filtration rate in both hydrated and nonhydrated rats. nih.gov The diuretic effect was more pronounced in nonhydrated rats. nih.gov Evidence for a central component of action comes from studies showing that a very small dose (0.1 µg) administered centrally caused a significant increase in urine output, while proportionally larger doses were needed parenterally to achieve the same effect. nih.gov

The this compound-induced diuresis was competitively antagonized by naloxone, supporting the involvement of κ-opioid receptors in its mechanism of action. nih.gov Studies in monkeys have also shown that this compound dose-dependently increased urine output. nih.gov Pretreatment with intracisternal nor-binaltorphimine significantly blocked this compound-induced diuresis in monkeys for an extended period, further demonstrating that central κ-opioid receptors mediate this effect. nih.govacs.org While most studies indicate a primary central mediation, one study suggested a partial peripheral mediation of this compound's diuretic effect. researchgate.net

Lack of Respiratory Depression

Unlike some other opioids, this compound has been noted for producing little or no respiratory depression in animal models. researchgate.netnih.govnih.govncats.io Studies in conscious dogs administered increasing doses of this compound (1, 5, 10, 20, and 40 µg/kg) showed no significant respiratory effects. nih.gov A comparative study examining the respiratory depressant and analgesic effects of this compound in mice found a very high ratio between the ED50 for respiratory depression and analgesia after i.c.v. administration compared to mu- and delta-agonists, indicating a small activity on the respiratory center. nih.gov This low activity on the respiratory center, along with its analgesic properties, has suggested drugs like this compound as potential candidates for safer opiate analgesics. nih.gov

Sedative Effects

This compound has been shown to induce sedative effects. nih.govcapes.gov.brpsu.eduscispace.com In awake dogs, this compound, at sedative doses, prevented the emetic response to apomorphine. capes.gov.br Studies on self-administration in monkeys noted that animals self-administering smoked cocaine base initially exhibited more severe behavioral sedation after this compound administration compared to other groups. psu.edu Research localizing κ-opiate receptors in the deep layers of the cerebral cortex suggests that receptors in these layers could account for the unique sedative effects of κ-opiates like this compound. pnas.org

Exploration in Other Pathological Models

Ocular Pressure Modulation and Glaucoma Research

The ability of this compound and similar drugs to lower intraocular pressure (IOP) has suggested their possible use in the therapy of glaucoma. researchgate.netnih.govnih.govncats.io Studies in conscious, normal, dark-adapted rabbits investigated the effects of topical this compound on IOP, aqueous humor formation, and pupil diameter. nih.gov this compound produced dose-related, bilateral reductions in IOP, pupil diameter, and aqueous humor flow. nih.gov

Data Table: Effects of Topical this compound on Ocular Parameters in Rabbits nih.gov

| Parameter | This compound Dose (µg) | Effect at 0.5 hr (Approximate Change) |

| Intraocular Pressure | 10 | Reduction |

| 100 | Reduction | |

| Pupil Diameter | 10 | Reduction |

| 100 | Reduction | |

| Aqueous Humor Flow | 10 | Decreased by 48% |

| 100 | Decreased by 60% |

The reduction in IOP caused by this compound appears to be mediated, at least in part, by the suppression of aqueous flow. nih.gov The ocular hypotensive effects were found to be dependent on the presence of intact sympathetic nerves. nih.gov A large increase in IOP was observed when this compound was applied to sympathectomized eyes, an effect that was antagonized by naloxone pretreatment. nih.gov Antagonism of this compound's effects on aqueous humor dynamics by nor-binaltorphimine suggests that the mechanism of IOP and aqueous flow reduction may involve an action on κ-receptors. nih.gov Further research is needed to fully define the opioid receptor populations in the ciliary body involved in these effects. nih.gov

Potential in Minimizing Ischemic Damage and Cardiovascular Disease

Preclinical studies suggest that this compound-like drugs may have potential in minimizing ischemic damage in animal models, indicating a possible use in the therapy of cardiovascular disease. researchgate.netnih.govnih.gov Activation of KOR has shown beneficial effects in protecting against hypoxic brain injury and cardiac ischemia through multiple mechanisms in various preclinical models of hypoxic damage/ischemia/reperfusion injury. frontiersin.org Both opioid and adenosine (B11128) receptors are implicated in numerous physiological and pathophysiological states, and recent data suggest a tight interaction between these two receptor families. researchgate.net It appears that the cardioprotective effects of adenosine can be abolished by opioid receptor antagonists and vice-versa. researchgate.net

Specific studies have investigated the effects of KOR agonists in models of ischemia. For instance, U-50,488E, a KOR agonist, was found to be protective in models of bilateral carotid occlusion in Mongolian gerbils and Fischer rats. nih.gov Pretreatment with U-50,488E reduced behavioral hyperactivity and preserved hippocampal neurons from ischemic cell death. nih.gov Two other kappa opioid analgesics, ethylketocyclazocine and this compound, demonstrated similar effects in gerbils. nih.gov

Antipruritic Effects

Kappa opioid receptor agonists have demonstrated antipruritic effects in rodent models of acute and chronic scratching (itchlike behavior). mdpi.com Early research reported that systemic administration of benzomorphan (B1203429) KOR agonists, including this compound, significantly reduced bombesin-induced grooming and scratching in rats in a dose-dependent manner. mdpi.com Further studies in primates have provided direct evidence that this compound is effective and potent in blocking intrathecal morphine-induced itch/scratching responses without interfering with morphine-induced analgesia. nih.govnih.gov Systemic administration of this compound dose-dependently attenuated intrathecal morphine-induced scratching responses in monkeys. nih.govnih.gov The agonist action on KOR is suggested to mainly contribute to the effectiveness of these atypical KOR agonists as antipruritics. nih.govnih.gov

A study in monkeys used the following doses of this compound to attenuate intrathecal morphine-induced scratching responses:

| Compound | Dose Range (µg/kg) | Effect |

| This compound | 0.1–1 | Dose-dependently attenuated scratching |

Implications for Mood Disorders and Anhedonia

The potential role of the dynorphin/KOR system in major depressive disorder is supported by preclinical and clinical data. researchgate.net While selective KOR agonists have shown pro-depressive effects in human volunteers, selective KOR antagonists have demonstrated robust efficacy in several preclinical models of antidepressant activity. researchgate.net Recent clinical data indicate that the KOR may be an effective target for treating anhedonia, a symptom relevant to both schizophrenia and depression. researchgate.net

Research suggests that KOR agonists might be useful for mania, while KOR antagonists might be useful for depression, and KOR partial agonists could potentially be useful for mood stabilization. nih.gov The dynorphin/KOR system is critically implicated in the regulation of both reward and mood processes. frontiersin.org Activation of the KOR can decrease mood, particularly when mood is abnormally elevated, based on preliminary results consistent with studies in rats. nih.gov Preclinical studies modeling signs of mania also provide evidence that KOR agonists might be beneficial for conditions characterized by increased motivation and hyperfunction of brain reward systems. nih.gov

Anhedonia and motivational impairments are key features of depression where conventional antidepressants show limited efficacy. frontiersin.org Preclinical investigations and existing clinical data support the potential of opioid receptor modulators in addressing anhedonia, depression, and anxiety. frontiersin.org

Structure Activity Relationship Studies Pharmacological Focus

Impact of N-Substituent Modifications on Opioid Receptor Affinity and Selectivity

Modifications to the nitrogen substituent of the benzomorphan (B1203429) core, including that of bremazocine, have been shown to critically influence affinity, selectivity, and activity across the opioid receptor subtypes researchgate.net. The nature of the N-substituent is a pivotal determinant in the pharmacological profile of opioid ligands researchgate.net.

Generally, in benzomorphans and related opioid scaffolds, N-methyl and N-phenethyl substituents are often associated with agonist activity, particularly at the μ-opioid receptor. In contrast, N-allyl or N-cyclopropylmethyl substituents can lead to compounds with antagonist or mixed agonist/antagonist profiles ku.edu. This compound itself features an N-[(1-hydroxycyclopropyl)methyl] substituent wikipedia.orguni.lu.

Research on various opioid antagonist pharmacophores, including those structurally related to piperidines, has further highlighted the impact of the N-substituent on opioid receptor interactions. For instance, in a class of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the N-substituent was found to primarily affect opioid receptor binding affinity and antagonist potency. Optimal potency in this series was observed with N-substituents such as phenyl, thiophene, or cyclohexyl groups linked via a three-atom spacer. The addition of a hydroxyl or keto group alpha to these cyclic systems further improved potency nih.gov. While this specific example is not a this compound analogue, it underscores the general principle that the size, shape, and electronic nature of the N-substituent are critical for productive interactions with the opioid receptor binding site, influencing both affinity and the resulting functional outcome (agonist vs. antagonist) nih.gov.

Detailed research findings on specific N-substituted this compound analogues and their precise binding affinities (Ki values) and functional activities (e.g., IC50 or EC50) at μ, δ, and κ receptors are crucial for a comprehensive understanding of this SAR. Studies using radioligand binding assays with selective ligands for each receptor subtype are typically employed to quantify these effects cdnsciencepub.comnih.gov.

Stereoselectivity of this compound and Analogues at Opioid Receptors

Stereochemistry plays a significant role in the interaction of opioid ligands with their receptors, and this compound is no exception. This compound contains multiple chiral centers, and its pharmacological activity is highly dependent on its stereochemical configuration wikipedia.orgguidetopharmacology.orgnih.gov.

Studies using stereoisomers of opioid ligands, including benzomorphans, have demonstrated the stereoselectivity of opioid binding sites cdnsciencepub.com. For instance, investigations into the binding of [³H]this compound in guinea-pig brain have provided evidence for the stereoselectivity of opioid receptor subtypes, including those labeled by this compound cdnsciencepub.com.

Specific examples of stereoselectivity have been observed with other κ-opioid agonists, such as U-50,488. The (S,S) enantiomer of U-50,488 showed significantly higher affinity for κ binding sites labeled by [³H]this compound compared to the (R,R) enantiomer umich.edu. Similarly, the cis diastereomers of U-50,488 also exhibited different affinities, further highlighting the importance of the precise three-dimensional arrangement of atoms for productive receptor interaction umich.edu. While these studies focus on U-50,488, they utilized [³H]this compound as a radioligand to label κ sites, indicating that the binding site recognized by this compound is stereoselective and that this stereoselectivity is a general feature of opioid receptor interactions with their ligands umich.edu.

The stereochemical configuration of this compound, specifically the (-)-enantiomer, is the pharmacologically active form guidetopharmacology.orgnih.gov. The precise stereochemistry of (-)-bremazocine is defined as (1S,9R) in the benzomorphan numbering system or (2R,6S) in the 2,6-methano-3-benzazocin system nih.gov. This specific spatial arrangement of substituents is critical for its high affinity and activity at the κ-opioid receptor wikipedia.orgguidetopharmacology.org.

Design Principles for κ-Opioid Receptor Ligands based on this compound's Core Structure

This compound, as a potent κ-opioid receptor agonist with a benzomorphan core, has served as a foundational structure for the design and synthesis of novel κ-selective ligands researchgate.net. The insights gained from SAR studies on this compound and related benzomorphans have guided medicinal chemistry efforts to develop compounds with improved potency, selectivity, and potentially more favorable pharmacological profiles researchgate.netmdpi.com.

The benzomorphan scaffold, exemplified by this compound, was among the structures explored in the effort to produce opiates with greater κ-opioid receptor selectivity and reduced side effects associated with μ-opioid receptor activation researchgate.net. While benzomorphans like this compound are not always strictly κ-selective, they provided early leads demonstrating potent κ-agonist activity researchgate.net.

Furthermore, understanding the interaction of ligands like this compound with the κ-opioid receptor at a molecular level, potentially through techniques like molecular docking and predicted receptor structures, helps in rational drug design nih.govacs.org. Studies predicting the binding sites of agonists like this compound to κ-OR conformations provide a structural basis for understanding ligand binding and activation, which is valuable for guiding subtype-specific drug design nih.govacs.org.

While the development of highly selective κ-agonists has also involved other structural classes, such as aryl-acetamide derivatives like U-69,593 and U-50,488, the benzomorphan framework, with this compound as a key example, contributed significantly to the early understanding of the structural features required for κ-opioid receptor activity researchgate.netchemrxiv.org. The challenges encountered with early κ-agonists like this compound, such as psychotomimetic effects, have further driven the search for biased ligands that selectively activate beneficial signaling pathways over those associated with unwanted side effects, a principle that can be applied to the design of new ligands based on various scaffolds, including insights from earlier compounds like this compound mdpi.comchemrxiv.orgresearchgate.netfrontiersin.org.

Advanced Methodological Approaches in Bremazocine Research

In Vitro Radioligand Binding Assays

In vitro radioligand binding assays are fundamental techniques used to characterize the interaction of a ligand, such as bremazocine, with its target receptor in a controlled environment, typically using cell membranes or tissue homogenates. These assays provide quantitative data on binding affinity, receptor density, and the ability of other compounds to compete for the same binding sites.

Saturation and Competition Binding Studies

Saturation binding studies are employed to determine the total number of binding sites (Bmax) and the dissociation constant (Kd) of a radiolabeled ligand for a receptor. For this compound, which can bind to multiple opioid receptor subtypes, these studies are often performed under specific conditions to isolate binding to a particular subtype. For instance, saturation studies with [³H]this compound have been conducted in the presence of saturating concentrations of selective mu (μ) and delta (δ) opioid receptor ligands to specifically assess kappa (κ) receptor binding. umich.educdnsciencepub.comjneurosci.org In guinea-pig brain, [³H]this compound demonstrated a binding capacity of 27.2 pmol/g wet tissue. cdnsciencepub.com In HEK 293 cells expressing the mu-opioid receptor, [³H]this compound showed high-affinity binding with a Kd of approximately 1.0 nM and a Bmax of around 10 pmol/mg protein. rutgers.edu In rat cardiac sarcolemma, [³H]this compound exhibited a binding capacity of 100 fmol/mg protein with a Kd of 3.4 nM. nih.gov

Competition binding studies involve incubating a fixed concentration of a radiolabeled ligand with varying concentrations of an unlabeled competitor ligand to determine the competitor's affinity (Ki) for the receptor. These studies are vital for understanding the selectivity of this compound and other opioids for the different receptor subtypes. By using a panel of selective and nonselective opioid ligands as competitors, researchers can infer the binding profile of this compound. umich.educdnsciencepub.com

Data from saturation and competition studies with [³H]this compound have revealed its complex binding profile, interacting with μ, δ, and κ opioid receptors. umich.educdnsciencepub.comnih.gov The specific binding characteristics can vary depending on the tissue source and the presence of masking ligands.

Here is a sample data table illustrating findings from saturation binding studies with [³H]this compound in different systems:

| Tissue/Cell Line | Radioligand | Conditions | Kd (nM) | Bmax (fmol/mg protein or pmol/g tissue) | Reference |

| Rat Forebrain/Midbrain | [³H]this compound | + 100 nM DAGO + 100 nM DPDPE | Not specified | Not specified | umich.edu |

| HEK 293 (Mu Receptor) | [³H]this compound | Standard | 1.0 ± 0.14 | 9.8 ± 0.7 pmol/mg | rutgers.edu |

| Rat Cardiac Sarcolemma | [³H]this compound | Standard | 3.4 | 100 fmol/mg | nih.gov |

| Guinea-Pig Brain | [³H]this compound | Standard | Not specified | 27.2 pmol/g | cdnsciencepub.com |

| Guinea-Pig Brain | [³H]this compound | + μ, δ, κ blockers | 2.51 | 9.15 pmol/g | cdnsciencepub.com |

| Cultured Rat Striatal Neurons | [³H]this compound | + μ, δ blockers (kappa sites) | 2 ± 1 | 40 ± 15 fmol/mg | nih.gov |

Use of Selective and Nonselective Ligands

The use of both selective and nonselective opioid ligands is paramount in characterizing this compound binding. Nonselective ligands like [³H]this compound itself label multiple opioid receptor subtypes. umich.educdnsciencepub.comnih.gov By performing binding assays with [³H]this compound in the presence of unlabeled ligands that are highly selective for a particular receptor subtype (e.g., DAMGO for μ, DPDPE or DSLET for δ, and U69,593 or nor-BNI for κ), the binding to the other subtypes can be blocked or "masked," allowing for the study of this compound's interaction with the remaining unmasked subtype. umich.educdnsciencepub.comjneurosci.org This approach has been instrumental in demonstrating that while this compound is relatively non-selective in the absence of masking ligands, it can selectively label kappa sites when mu and delta sites are saturated. umich.edujneurosci.org

Conversely, using selective radioligands for μ, δ, and κ receptors in competition with unlabeled this compound helps determine this compound's affinity at each specific subtype. Studies have shown that this compound can displace the binding of selective ligands for all three major opioid receptor types, albeit with varying potencies depending on the receptor subtype and the specific experimental conditions. umich.educdnsciencepub.com

GTPγS Binding Assays for Receptor Activation

Beyond simply measuring ligand binding, GTPγS binding assays are used to assess the functional coupling of opioid receptors to G proteins upon ligand binding. Opioid receptors are G protein-coupled receptors (GPCRs), and agonist binding leads to the exchange of GDP for GTP on the Gα subunit, which can be measured using a non-hydrolyzable analog of GTP, [³⁵S]GTPγS. bioscientifica.comacs.org

This compound's activity at opioid receptors can be evaluated in [³⁵S]GTPγS binding assays to determine whether it acts as an agonist, partial agonist, or antagonist at each subtype. Studies using cell membranes expressing specific opioid receptor subtypes have shown that this compound can stimulate GTPγS binding, indicating functional activation of the receptor. bioscientifica.com However, its efficacy can vary depending on the receptor subtype and the system studied. For example, in some systems, this compound has been shown to act as a partial agonist at kappa receptors in GTPγS binding assays, with lower maximal stimulation compared to full agonists like U69,593. nih.govnih.govmdpi.com This suggests that this compound may differentially activate downstream signaling pathways depending on the receptor subtype.

Ex Vivo and In Vivo Autoradiographic Techniques

Autoradiography allows for the visualization and quantification of radioligand binding sites in tissue sections, providing anatomical information about receptor distribution. Ex vivo autoradiography involves incubating tissue sections from untreated animals with a radioligand, while in vivo autoradiography involves administering the radioligand to a living animal and then processing the tissue after a suitable uptake period.

Distribution Mapping of Opioid Receptor Subtypes

Autoradiographic techniques, particularly in vitro autoradiography using [³H]this compound, have been crucial for mapping the distribution of opioid receptor subtypes in the brain and other tissues. umich.edujneurosci.orgcapes.gov.brnih.gov By incubating tissue sections with [³H]this compound under conditions that selectively label μ, δ, or κ receptors (using masking concentrations of selective ligands), researchers can visualize the distinct anatomical localization of each subtype. umich.edujneurosci.orgcapes.gov.br

Studies using [³H]this compound with μ and δ blockers have shown a unique distribution of kappa binding sites in rat brain, with high densities in areas like the hypothalamus and median eminence, which have low μ and δ binding. umich.edu In human forebrain, [³H]this compound (with blockers) selectively labels kappa sites with high densities in deep cortical layers and claustrum. capes.gov.brnih.gov Comparative studies using [³H]this compound and other selective ligands have confirmed the differential distribution of μ, δ, and κ receptors in various brain regions across different species. umich.edujneurosci.orgnih.gov

Autoradiographs obtained with [³H]this compound in the presence of mu and delta displacers have shown similar distributions to those obtained with labeled dynorphin (B1627789) fragments, further supporting its use in mapping kappa receptors. tandfonline.com

Preclinical Behavioral Models

Preclinical behavioral models are crucial for evaluating the in vivo effects of compounds like this compound on behaviors relevant to various physiological and pathological states. These models provide insights into potential efficacy and side effects.

Self-Administration Paradigms (e.g., cocaine, ethanol (B145695), phencyclidine)

Self-administration paradigms are widely used to assess the reinforcing properties of drugs and evaluate the potential of candidate compounds to modify drug-seeking and drug-taking behaviors. Studies have investigated the effects of this compound on the self-administration of various substances, including cocaine, ethanol, and phencyclidine (PCP), primarily in non-human primates. nih.govfrontiersin.orgpsu.edunih.gov

Research in rhesus monkeys has shown that this compound can dose-dependently reduce the self-administration of smoked cocaine base, oral ethanol, and oral PCP. psu.edu This reduction in drug intake was observed across different doses of this compound. For example, doses of 0.001 mg/kg and 0.0025 mg/kg of this compound significantly reduced responding and intake of smoked cocaine base. psu.edu Similar dose-dependent decreases in responses and intake were observed for oral ethanol and PCP self-administration. psu.edu

This compound treatment also reduced the demand for cocaine, ethanol, and PCP, as well as other measures of response strength, in behavioral economic analyses. psu.edu The ability of this compound to decrease ethanol and cocaine self-administration in non-human primates suggests its potential utility in the therapy of alcohol and drug addiction. nih.govresearchgate.net Studies have also compared the effects of this compound on oral PCP self-administration in male and female rhesus monkeys, finding that while females consumed more drug, they reduced their intake more than males with this compound treatment. frontiersin.org

The observed reduction in self-administration of these substances by this compound is consistent with the hypothesis that κ-opioid receptor agonists can counteract the reinforcing effects of drugs of abuse, potentially by modulating dopamine (B1211576) neurotransmission. psu.edubiorxiv.org

Locomotor Activity Assessments

Locomotor activity assessments are used to evaluate the effects of compounds on motor function and general activity levels, which can provide insights into potential sedative or stimulant properties. Studies have examined the impact of this compound on locomotor activity in rodents.

While some studies on other κ-opioid receptor agonists have noted effects on locomotor activity, this compound itself has been reported in some contexts not to significantly alter locomotor activity at doses that produce antinociceptive effects. nih.govfrontiersin.org However, interpreting locomotor activity results requires careful consideration of the specific dose, species, and experimental conditions. Some opioid agonists, depending on the receptor type and dose, can either decrease or increase locomotor activity, and repeated administration can lead to sensitization or tolerance. nih.gov

Pain Models (e.g., hot plate, tail flick, neuropathic pain)

Pain models are essential for evaluating the analgesic potential of compounds. This compound has been assessed in various pain models, including thermal models like the hot plate and tail flick tests, which are commonly used to measure acute pain responses. nih.govresearchgate.netune.edu

In both hot plate and tail flick tests, this compound has demonstrated potent analgesic activity. nih.govresearchgate.net It has been reported to be three to four times more potent than morphine as an analgesic in these models. nih.govresearchgate.net

Kappa-opioid receptor agonists, including this compound, are known to produce antinociceptive effects in various models of acute, inflammatory, and neuropathic pain. nih.govmdpi.com The analgesic effects of κ-opioid agonists are therapeutically desirable due to their potential for antinociception without the abuse risks associated with μ-opioid receptor agonists like morphine. nih.govmdpi.comfrontiersin.org

Pruritus Models

Pruritus, or itch, is another sensation that can be modulated by the opioid system. Kappa-opioid receptor agonists have demonstrated antipruritic effects in various preclinical models. frontiersin.orgnih.govmdpi.comresearchgate.net

Studies in monkeys have shown that this compound, along with other κ-opioid receptor agonists like GR 89696, can inhibit itch induced by intrathecal morphine. nih.govresearchgate.netnih.gov Systemic administration of this compound dose-dependently attenuated intrathecal morphine-induced scratching responses in rhesus monkeys without affecting morphine antinociception. nih.gov This suggests a separation between the antipruritic and analgesic effects of this compound in this context.

The antipruritic effects of κ-opioid receptor agonists are well-established, and they are involved in modulating the sensation of itch. frontiersin.org Preclinical studies using various itch models have supported the effectiveness of κ-opioid agonists in reducing scratching behavior. frontiersin.orgmdpi.com

Neurophysiological and Cellular Studies

Neurophysiological and cellular studies are employed to understand the mechanisms by which this compound exerts its effects at the neuronal and cellular levels.

Electrophysiological Recordings in Brain Slices

Electrophysiological recordings in brain slices allow for the investigation of the effects of compounds on neuronal activity and synaptic transmission in a controlled in vitro environment. This technique has been used to study the effects of opioids, including those acting at κ-opioid receptors, on specific neuronal populations and circuits. frontiersin.orgjneurosci.orgnih.gov

Studies using electrophysiological recordings in guinea pig hippocampal CA3 pyramidal cells have investigated the effects of this compound on NMDA receptor-mediated synaptic currents. jneurosci.org this compound was found to inhibit these currents, mimicking the inhibitory action of dynorphin. jneurosci.org This inhibitory effect of this compound was blocked by naloxone (B1662785) but not by selective κ1, μ, or δ opioid receptor antagonists, suggesting mediation by a κ2 opioid receptor subtype. jneurosci.org This finding is consistent with binding studies indicating the presence of κ2 binding sites in the guinea pig hippocampus. jneurosci.org

Electrophysiological studies have also shown that κ-opioid receptor activation can dampen the excitability of certain neurons, such as dorsal raphe 5-HT neurons, through mechanisms including pre-synaptic inhibition of glutamatergic inputs and post-synaptic stimulation of G-protein-gated inwardly rectifying potassium channels (GIRKs). frontiersin.org While these studies often use selective κ1 agonists, the general principle of κ-opioid receptor modulation of neuronal excitability via potassium channels is relevant to understanding the potential cellular actions of this compound.

Data Table: Effects of this compound in Preclinical Behavioral Models

| Model Type | Specific Assay | Species | Key Finding | Citation |

| Self-Administration | Smoked Cocaine Base Self-Administration | Rhesus Monkeys | Dose-dependent reduction in responding and intake. | psu.edu |

| Self-Administration | Oral Ethanol Self-Administration | Rhesus Monkeys | Dose-dependent reduction in responding and intake. | psu.edu |

| Self-Administration | Oral Phencyclidine (PCP) Self-Administration | Rhesus Monkeys | Dose-dependent reduction in responding and intake; sex differences observed. | frontiersin.orgpsu.edu |

| Pain Models | Hot Plate Test | Mice/Rats | Potent analgesic effect, more potent than morphine. | nih.govresearchgate.net |

| Pain Models | Tail Flick Test | Mice/Rats | Potent analgesic effect, more potent than morphine. | nih.govresearchgate.net |

| Pruritus Models | Intrathecal Morphine-Induced Itch/Scratching | Monkeys | Dose-dependent attenuation of scratching responses. | nih.govresearchgate.netnih.gov |

| Neurophysiological Studies | Electrophysiological Recordings (Hippocampus CA3) | Guinea Pig | Inhibits NMDA receptor-mediated synaptic currents via κ2 receptors. | jneurosci.org |

Studies in Immortalized Cell Lines

Immortalized cell lines serve as valuable in vitro models for characterizing opioid receptor binding and signaling, providing a controlled environment to investigate the direct interactions of compounds like this compound with specific receptor subtypes. Studies have utilized various immortalized cell lines to explore this compound's activity.

Mouse thymoma cell lines, such as R1.1 and its derivatives R1.G1 and R1E/TL8x.1.G1.OUAr.1 (R1EGO), have been shown to express high-affinity kappa 1 opioid receptors. nih.gov These cell lines have been used to study the binding of tritiated this compound (³H-bremazocine) and its effects on adenylyl cyclase activity. nih.govnih.gov Research indicates that ³H-bremazocine binds with high affinity to a single site on R1.1 cell membranes. nih.govasm.org The binding was found to be inhibited by sulfhydryl-alkylating reagents, suggesting the presence of a sulfhydryl group at or near the binding site on the kappa-opioid receptor in this cell line. nih.gov Differences in receptor-effector coupling have been observed among the R1.1 derivatives, with variations in the maximum inhibition of forskolin-stimulated adenylyl cyclase activity by kappa-selective agonists correlating with the stimulation of low-Km GTPase activity. nih.gov

Another immortalized cell line, the HL-1 myocyte cell line, has been utilized to characterize opioid receptors in cardiac myocytes. lsuhsc.edunih.govresearchgate.net Displacement studies using [³H]this compound and selective ligands for different opioid receptors revealed the presence of only the delta (δ)-opioid receptor in these cells. lsuhsc.edunih.govresearchgate.net Saturation binding studies with a δ-antagonist in HL-1 cell membranes provided a Bmax of 32 fmols/mg protein and a KD value of 0.46 nM. lsuhsc.edunih.gov Furthermore, δ-agonists were found to stimulate the binding of [³⁵S]GTPγS, confirming the functional coupling of the cardiac δ-receptor to G-proteins in this cell line. lsuhsc.edunih.govresearchgate.net